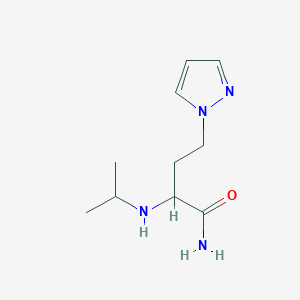
O-(3-Bromo-4-fluorobenzyl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(3-Bromo-4-fluorobenzyl)hydroxylamine is a chemical compound with the molecular formula C7H7BrFNO and a molecular weight of 220.04 g/mol . It is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
The synthesis of O-(3-Bromo-4-fluorobenzyl)hydroxylamine typically involves the reaction of 3-bromo-4-fluorobenzyl bromide with hydroxylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Analyse Chemischer Reaktionen
O-(3-Bromo-4-fluorobenzyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The bromine or fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Wissenschaftliche Forschungsanwendungen
O-(3-Bromo-4-fluorobenzyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of O-(3-Bromo-4-fluorobenzyl)hydroxylamine involves its interaction with specific molecular targets. The compound can act as a nucleophile, reacting with electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing ones . The specific pathways involved depend on the nature of the target molecules and the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
O-(3-Bromo-4-fluorobenzyl)hydroxylamine can be compared with other similar compounds, such as:
O-(4-Bromo-3-fluorobenzyl)hydroxylamine hydrochloride: This compound has a similar structure but includes a hydrochloride group, which can affect its reactivity and solubility.
2,3,4,5,6-Pentafluorobenzyl bromide: This compound has multiple fluorine atoms, which can significantly alter its chemical properties and reactivity. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.
Eigenschaften
Molekularformel |
C7H7BrFNO |
|---|---|
Molekulargewicht |
220.04 g/mol |
IUPAC-Name |
O-[(3-bromo-4-fluorophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H7BrFNO/c8-6-3-5(4-11-10)1-2-7(6)9/h1-3H,4,10H2 |
InChI-Schlüssel |
CZJOIKNKZUJZJL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CON)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl6-({[(tert-butoxy)carbonyl]amino}methyl)-1,2,3,6-tetrahydropyridine-3-carboxylate](/img/structure/B13521867.png)


![rac-ethyl (4aR,7aS)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylate](/img/structure/B13521875.png)






![6-Oxobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B13521909.png)

![7-({Spiro[3.3]heptan-1-yl}carbamoyl)heptanoicacid](/img/structure/B13521913.png)

